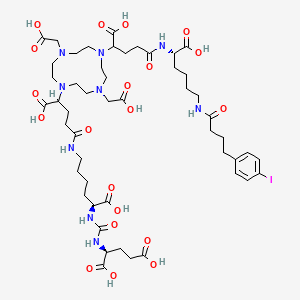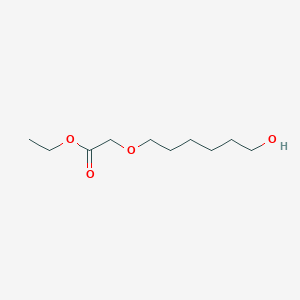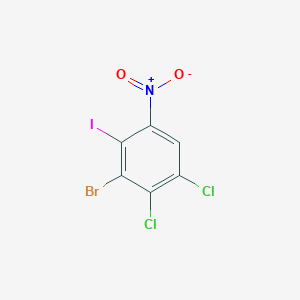
O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C18H25NO4 It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of Substituents: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide or its derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, tert-butyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate: Similar structure with fluorine atoms instead of methyl groups.
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Similar core structure with different substituents.
Uniqueness
O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
3-O-benzyl 1-O-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-15(19(4,5)13-20)16(21)23-12-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
InChIキー |
UTYJWDVDLXONGG-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13905795.png)



![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)




